molecular formula C9H18NO5P B1662598 (2R*,4S*)-4-(3-Phosphonopropyl)-2-piperidinecarboxylic acid CAS No. 113190-92-4

(2R*,4S*)-4-(3-Phosphonopropyl)-2-piperidinecarboxylic acid

Cat. No. B1662598
M. Wt: 251.22 g/mol
InChI Key: ABIFUJNCKIMWRZ-JGVFFNPUSA-N
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Description

“(2R*,4S*)-4-(3-Phosphonopropyl)-2-piperidinecarboxylic acid” is a chemical compound with the molecular formula C9H18NO5P . It has an average mass of 251.217 Da and a monoisotopic mass of 251.092255 Da . This compound is a competitive NMDA receptor antagonist that displays moderate selectivity for NR2A-containing receptors.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. It’s known that this compound acts as a competitive NMDA receptor antagonist, which suggests it interacts with NMDA receptors, but the exact chemical reactions are not specified.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly listed in the search results. Based on its molecular formula, it can be inferred that it contains elements such as carbon, hydrogen, nitrogen, oxygen, and phosphorus .

Scientific Research Applications

  • NMDA Receptor Antagonism and Anticonvulsant Activity : A study by Hutchison et al. (1989) synthesized a series of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids, assessing their biological activity as competitive ligands for the NMDA receptor. They found these compounds to exhibit potent and selective NMDA antagonistic activity both in vitro and in vivo, with notable anticonvulsant activity at specific dosages (Hutchison et al., 1989).

  • Inhibition of Thrombin : Okamoto et al. (1981) synthesized stereoisomers of a related compound and assessed their inhibitory effect on thrombin. They observed significant variation in inhibitory potency depending on the stereo-configuration, highlighting the importance of stereo-structure in biological activity (Okamoto et al., 1981).

  • Potency as a Competitive NMDA Antagonist : Aebischer et al. (1989) prepared enantiomers of 4-(3-phosphonopropyl)piperazine-2-carboxylic acid and its unsaturated analogue, determining their affinity for the NMDA receptor. They found that one enantiomer, D-CPP-ene, was the most potent, enantiomerically pure, competitive NMDA antagonist known at that time (Aebischer et al., 1989).

  • Efficient Stereodivergent Synthesis : Etayo et al. (2006) described the stereodivergent synthesis of diastereomeric 4-phosphonomethyl-2-piperidinecarboxylic acids, which are important for understanding the synthesis and stereochemical aspects of such compounds (Etayo et al., 2006).

  • Binding and Selectivity among NMDA Receptor Subunits : Feng et al. (2005) investigated the effect of competitive antagonist chain length on NMDA receptor subunit selectivity. Their study provides insights into the receptor binding dynamics of similar compounds (Feng et al., 2005).

properties

IUPAC Name

(2R,4S)-4-(3-phosphonopropyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO5P/c11-9(12)8-6-7(3-4-10-8)2-1-5-16(13,14)15/h7-8,10H,1-6H2,(H,11,12)(H2,13,14,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIFUJNCKIMWRZ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CCCP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@H]1CCCP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439674
Record name (2R*,4S*)-4-(3-PHOSPHONOPROPYL)-2-PIPERIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R*,4S*)-4-(3-Phosphonopropyl)-2-piperidinecarboxylic acid

CAS RN

113190-92-4
Record name (2R*,4S*)-4-(3-PHOSPHONOPROPYL)-2-PIPERIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R*,4S*)-4-(3-Phosphonopropyl)-2-piperidinecarboxylic acid
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(2R*,4S*)-4-(3-Phosphonopropyl)-2-piperidinecarboxylic acid
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(2R*,4S*)-4-(3-Phosphonopropyl)-2-piperidinecarboxylic acid
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(2R*,4S*)-4-(3-Phosphonopropyl)-2-piperidinecarboxylic acid
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(2R*,4S*)-4-(3-Phosphonopropyl)-2-piperidinecarboxylic acid
Reactant of Route 6
(2R*,4S*)-4-(3-Phosphonopropyl)-2-piperidinecarboxylic acid

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